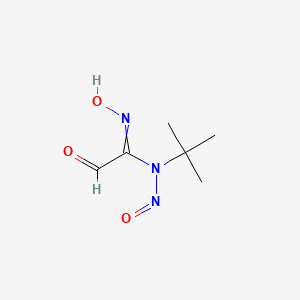
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- is an organic compound characterized by the presence of a benzene ring substituted with a 2-cyclohexen-1-yloxy group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- typically involves the reaction of 2-cyclohexen-1-ol with iodobenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to alter its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Products may include alcohols or alkanes, depending on the extent of reduction.
Applications De Recherche Scientifique
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- involves its interaction with molecular targets through its functional groups. The iodine atom and the 2-cyclohexen-1-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy-
- Benzene, 2-cyclohexen-1-yl-
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
Uniqueness
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodine substituent or have different functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
122776-64-1 |
|---|---|
Formule moléculaire |
C12H13IO |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-yloxy-2-iodobenzene |
InChI |
InChI=1S/C12H13IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 |
Clé InChI |
AALWRVNGSPGUOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)OC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


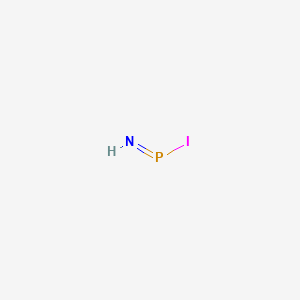
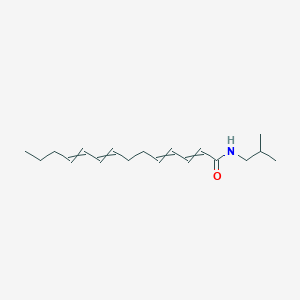

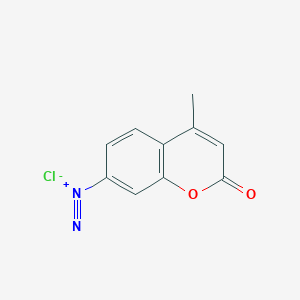
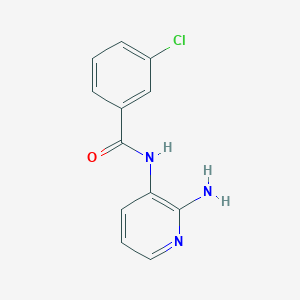

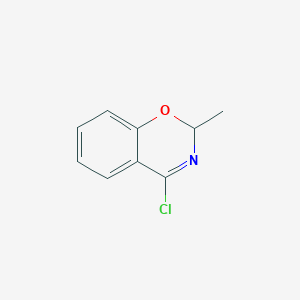
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
